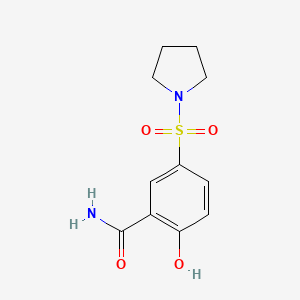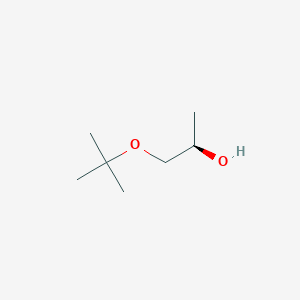
1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one is a compound that belongs to the class of chalcones, which are known for their diverse biological activities
Wirkmechanismus
Target of Action
It is known that chalcones, a class of compounds to which this compound belongs, have diverse biological efficiency .
Mode of Action
It’s known that chalcones interact with their targets through various mechanisms, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .
Biochemical Pathways
Chalcones are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 21629900, which could influence its bioavailability .
Result of Action
Chalcones, a class of compounds to which this compound belongs, have been authenticated with diverse biological efficiency including antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of chalcones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing acetophenone with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Known for its antimicrobial and anti-inflammatory activities.
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide: Studied for its potential use in chemotherapy.
Uniqueness
1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one stands out due to its unique combination of a phenyl group, thiophene ring, and thioxo group, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-phenyl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c14-11(10-5-2-1-3-6-10)9-12(15)13-7-4-8-16-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXMTUMRMNKWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2957409.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2957412.png)


![4-(3,4-dichlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2957415.png)
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide](/img/structure/B2957417.png)


![2-amino-4-(2-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2957421.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenylacetamide](/img/structure/B2957422.png)
![1,3,5-trimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2957423.png)

![N-benzyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957426.png)
